molecular formula C7H5F3INO B1410215 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine CAS No. 1227576-77-3

2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1410215
CAS No.: 1227576-77-3
M. Wt: 303.02 g/mol
InChI Key: WVIWTNJOLPJNJI-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine is a versatile heteroaromatic building block designed for advanced synthetic and medicinal chemistry research. Its molecular structure incorporates both an iodine substituent and a trifluoromethyl group on the pyridine ring, making it a particularly valuable intermediate for constructing complex molecules. The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, serving as an electrophilic coupling partner. The iodine atom at the 2-position is highly reactive in transformations such as the copper-catalyzed trifluoromethylation, allowing researchers to directly establish valuable carbon-CF3 bonds on the pyridine core . This is critical in drug discovery, as the incorporation of a trifluoromethyl group is a well-established strategy to enhance the pharmacokinetic properties of lead compounds , including improved metabolic stability, membrane permeability, and binding affinity . Furthermore, the methoxy group offers a site for further functionalization, such as demethylation or nucleophilic displacement, adding to the compound's synthetic utility. This reagent finds specific application in the discovery of new active ingredients. In the pharmaceutical industry , trifluoromethylpyridine derivatives are found in several active pharmaceutical ingredients and candidates currently in clinical trials . In agrochemical research , this scaffold is a key intermediate in the synthesis of modern pesticides and herbicides, with many commercial products containing the trifluoromethylpyridine moiety having been granted ISO common names . This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-iodo-3-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIWTNJOLPJNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach to Pyridine Derivatives

  • Trifluoromethylation : This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl copper (CF3Cu) in the presence of a catalyst like copper(I) iodide.

  • Methoxylation : Methoxy groups can be introduced through nucleophilic substitution reactions using methoxide ions (CH3O-) in appropriate solvents.

  • Iodination : Iodination typically occurs via electrophilic aromatic substitution or through diazotization followed by iodination.

Specific Considerations

  • Solvents and Conditions : Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Reactions are often conducted under inert atmospheres to prevent oxidation.

  • Catalysts and Reagents : Catalysts like palladium or copper complexes are frequently used for cross-coupling reactions. Reagents such as sodium iodide or iodine monochloride can be used for iodination.

Analysis of Preparation Methods

Challenges and Opportunities

  • Challenges : The introduction of the trifluoromethyl group can be challenging due to its high reactivity and potential for side reactions. Iodination requires careful control of conditions to avoid over-iodination.

  • Opportunities : The use of modern catalytic systems offers high efficiency and selectivity, allowing for the synthesis of complex molecules with fewer steps.

Comparison of Methods

Method Advantages Disadvantages
Trifluoromethylation via CF3I High reactivity, direct introduction Difficult to control, expensive
Methoxylation via CH3O- Mild conditions, high yield Requires strong base
Iodination via I2/ICl Simple, cost-effective Can lead to over-iodination

Chemical Reactions Analysis

2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium iodide, trifluoroacetic acid, and various bases and catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its unique chemical properties.

    Materials Science: It is employed in the synthesis of high-performance materials with specific optical and electrochemical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate various biological pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Electronic Differences

The substituent positions and functional groups on the pyridine ring critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine I (2), OCH₃ (3), CF₃ (4) C₇H₅F₃INO 333.03 High steric bulk; potential intermediate in drug synthesis
3-Iodo-4-methoxypyridine () I (3), OCH₃ (4) C₆H₆INO 251.03 Simpler structure; used in cross-coupling reactions
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine () I (4), OCH₃ (2,3), CF₃ (5) C₉H₈F₃INO₂ 381.07 Enhanced solubility due to two methoxy groups
2-Fluoro-3-iodo-4-methoxypyridine () F (2), I (3), OCH₃ (4) C₆H₅FINO 253.01 Fluorine increases electronegativity; impacts binding affinity
5-Iodo-2-(trifluoromethyl)pyridine () I (5), CF₃ (2) C₆H₃F₃IN 273.00 Electron-withdrawing groups at positions 2 and 5; used in agrochemicals

Biological Activity

2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine, a compound characterized by its unique trifluoromethyl and iodo substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅F₃INO. The presence of the trifluoromethyl group significantly enhances the lipophilicity and overall biological activity of the compound, making it an interesting candidate for therapeutic applications .

Target Interactions

The trifluoromethyl group is known to improve the potency of compounds against various biological targets. It can influence enzyme interactions and receptor binding, which are critical for the efficacy of pharmaceutical agents. Specifically, this compound may interact with receptors involved in inflammatory pathways and cancer cell proliferation .

Biochemical Pathways

Research indicates that this compound may modulate several biochemical pathways. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although detailed pathways remain to be fully elucidated .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting specific cytokines involved in inflammation .
  • Anticancer Activity : The compound has shown effectiveness against various cancer cell lines. The trifluoromethyl group is believed to enhance its selectivity and potency in targeting cancer cells, making it a candidate for further pharmacological studies aimed at cancer treatment .
  • Binding Affinity : Studies have indicated that this compound effectively binds to specific receptors involved in inflammatory responses and cancer cell growth, which is crucial for optimizing its therapeutic potential .

Research Findings and Case Studies

A study comparing the biological activities of various compounds with similar structures found that this compound exhibited promising anti-inflammatory activity. However, specific IC50 values for its activities are still to be determined (TBD) .

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameIC50 (nM)Activity Type
Compound A50Kinase Inhibition
Compound B30Anticancer
This compoundTBDAnti-inflammatory

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug development .

Q & A

Q. Table 1. Key Synthetic Parameters for Iodination

ParameterOptimal RangeReference
Temperature−78°C to 0°C
Iodine Equiv.1.2–1.5
Reaction Time4–6 hours
Purification SolventHexane/EtOAc (8:2)

Q. Table 2. Spectroscopic Benchmarks

Group¹H NMR (ppm)¹³C NMR (ppm)
OCH₃3.85–3.9555.2
CF₃-122.5 (q, J = 33 Hz)
C-I-98.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine

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